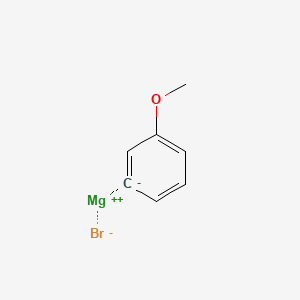
3-甲氧基苯基溴化镁
描述
3-Methoxyphenylmagnesium bromide, also known as (m-Methoxyphenyl)magnesium bromide, is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly valuable in forming carbon-carbon bonds. The compound has the molecular formula CH₃OC₆H₄MgBr and is typically used in solution form, often in tetrahydrofuran (THF) or toluene .
科学研究应用
3-Methoxyphenylmagnesium bromide is widely used in various fields of scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials
作用机制
Target of Action
3-Methoxyphenylmagnesium bromide is a Grignard reagent . The primary targets of 3-Methoxyphenylmagnesium bromide are electrophilic carbon atoms present in organic compounds such as carbonyl groups in aldehydes, ketones, and esters .
Mode of Action
The mode of action of 3-Methoxyphenylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . The magnesium atom in 3-Methoxyphenylmagnesium bromide carries a partial positive charge, while the carbon atom carries a partial negative charge, making it a strong nucleophile . This allows the carbon atom to attack the electrophilic carbon of the carbonyl group, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The action of 3-Methoxyphenylmagnesium bromide primarily affects the biochemical pathways involving carbonyl-containing compounds . By reacting with these compounds, 3-Methoxyphenylmagnesium bromide can introduce a 3-methoxyphenyl group into the molecule, thereby altering its structure and function .
Pharmacokinetics
Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments, limiting its bioavailability .
Result of Action
The result of the action of 3-Methoxyphenylmagnesium bromide is the formation of a new carbon-carbon bond, leading to the synthesis of a new organic compound . This can lead to significant changes in the molecular and cellular functions of the resulting compound .
Action Environment
The action of 3-Methoxyphenylmagnesium bromide is highly dependent on the environmental conditions . It is sensitive to moisture and air, and it requires an anhydrous and inert atmosphere for its reactions . The presence of water or other protic solvents can lead to the rapid decomposition of 3-Methoxyphenylmagnesium bromide, reducing its efficacy .
生化分析
Biochemical Properties
The role of 3-Methoxyphenylmagnesium bromide in biochemical reactions is primarily as a nucleophile, reacting with electrophilic carbon atoms in various molecules
Molecular Mechanism
The molecular mechanism of action of 3-Methoxyphenylmagnesium bromide involves its reaction with electrophilic carbon atoms in various molecules . This can lead to the formation of new carbon-carbon bonds, potentially influencing the structure and function of these molecules
准备方法
Synthetic Routes and Reaction Conditions: 3-Methoxyphenylmagnesium bromide is synthesized through the reaction of 3-methoxybromobenzene with magnesium in an anhydrous solvent such as ether or THF. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent formation .
Industrial Production Methods: In industrial settings, the preparation of 3-methoxyphenylmagnesium bromide follows similar principles but on a larger scale. The use of automated systems and controlled environments ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and safety of the process .
化学反应分析
Types of Reactions: 3-Methoxyphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it reacts with electrophiles to form new carbon-carbon bonds. It can also participate in substitution reactions .
Common Reagents and Conditions:
Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.
Substitution: Can react with halides to form new carbon-carbon bonds.
Major Products:
Alcohols: Formed from the reaction with aldehydes or ketones.
Substituted Aromatics: Formed from reactions with halides
相似化合物的比较
- 2-Methoxyphenylmagnesium bromide
属性
IUPAC Name |
magnesium;methoxybenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUUDDGRDRPAQQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C[C-]=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404800 | |
| Record name | Magnesium bromide 3-methoxybenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36282-40-3 | |
| Record name | Magnesium bromide 3-methoxybenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Methoxyphenylmagnesium bromide in the synthesis of Larreantin?
A1: 3-Methoxyphenylmagnesium bromide acts as a nucleophile in the synthesis of Larreantin, a cytotoxic naphthoquinonoid sesquilignan. [] The Grignard reagent attacks the carbonyl group of 4,5-dihydro-2-(5,7-diisopropoxy-1-methoxy-2-naphthyl)-4,4-dimethyloxazole, adding the 3-methoxyphenyl moiety to the molecule. This is a key step in building the complex structure of Larreantin. []
Q2: Can 3-Methoxyphenylmagnesium bromide be used to introduce a labeled carbon atom into a target molecule?
A2: While not directly demonstrated in the provided research, the use of 3-Methoxyphenylmagnesium bromide for introducing a labeled carbon atom is plausible. The synthesis of Sumithion-(phenyl-14C) utilizes a Grignard reaction with 1-bromo-3-methoxybenzene-14C6. [] By analogy, synthesizing 3-Methoxyphenylmagnesium bromide from a 14C-labeled precursor would allow for the incorporation of the labeled carbon into the target molecule during a subsequent reaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


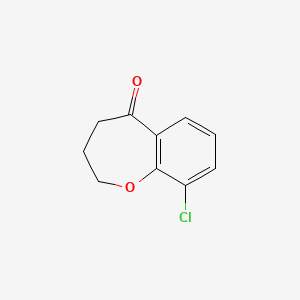
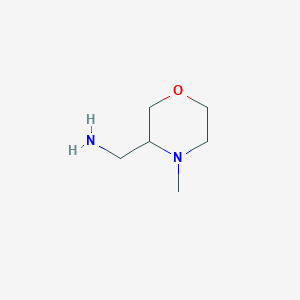
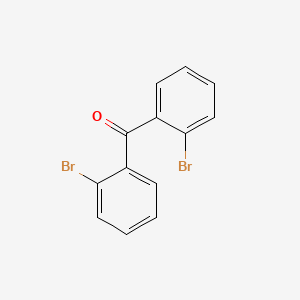
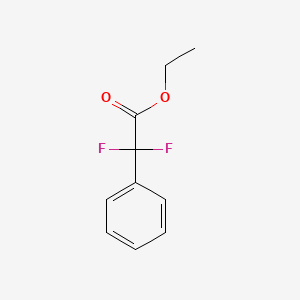

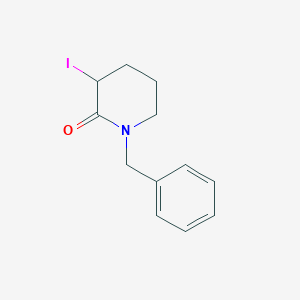
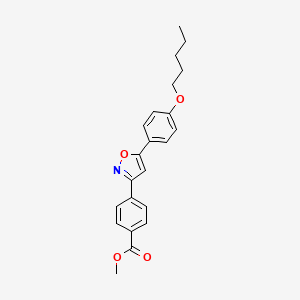
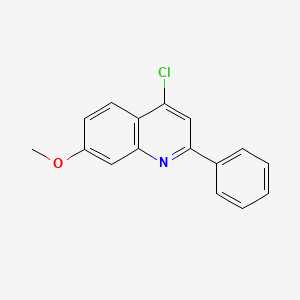
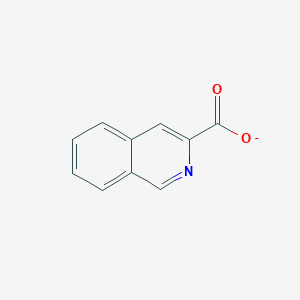


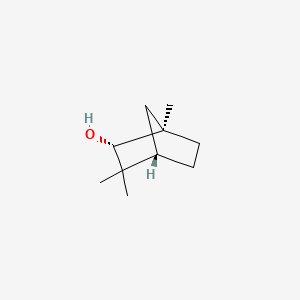
![N-[Bis(methylthio)methylene]glycine methyl ester](/img/structure/B1588558.png)

